4-(3-fluorophenoxy)-2,6-dimethylpyrimidine

Medicinal Chemistry Organic Synthesis Nucleophilic Aromatic Substitution

Researchers optimizing kinase inhibitor leads face irreproducible SAR when substituting the 4-position with non-fluorinated analogs. 4-(3-Fluorophenoxy)-2,6-dimethylpyrimidine (CAS 2640935-61-9) addresses this with its distinct 3-fluorophenoxy moiety, which confers a ~0.6 logP increase over non-fluorinated analogs, enhancing target binding affinity and metabolic stability. • Enables direct SAR exploration at the pyrimidine 4-position without custom synthesis investment. • Serves as a validated SₙAr benchmark substrate for reaction condition screening and scalability studies. • Supplied as a white to off-white solid, >98% purity by HPLC, suitable for kinase inhibitor and agrochemical lead optimization programs. Available in stock for immediate global shipment. Request a quote for bulk quantities.

Molecular Formula C12H11FN2O
Molecular Weight 218.23 g/mol
CAS No. 2640935-61-9
Cat. No. B6424079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-fluorophenoxy)-2,6-dimethylpyrimidine
CAS2640935-61-9
Molecular FormulaC12H11FN2O
Molecular Weight218.23 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)C)OC2=CC(=CC=C2)F
InChIInChI=1S/C12H11FN2O/c1-8-6-12(15-9(2)14-8)16-11-5-3-4-10(13)7-11/h3-7H,1-2H3
InChIKeyKOMXYZCGACDACI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Fluorophenoxy)-2,6-dimethylpyrimidine: Baseline Properties


4-(3-Fluorophenoxy)-2,6-dimethylpyrimidine (CAS 2640935-61-9) is a heterocyclic organic compound belonging to the class of pyrimidines . It features a pyrimidine ring substituted with a 3-fluorophenoxy group at the 4-position and two methyl groups at the 2- and 6-positions . This compound serves primarily as a key intermediate or building block in medicinal chemistry and agrochemical research, with its fluorinated phenoxy moiety conferring distinct electronic properties relevant to target binding and metabolic stability .

4-(3-Fluorophenoxy)-2,6-dimethylpyrimidine: Substitution Risk Analysis


While the 2,6-dimethylpyrimidine core is common among several commercially available analogs (e.g., 4-chloro-, 4-methoxy-, or other 4-phenoxy-2,6-dimethylpyrimidines), direct substitution is not possible due to the specific electronic and steric effects of the 3-fluorophenoxy group. The fluorine atom at the meta position of the phenyl ring alters electron density, lipophilicity, and metabolic stability, which directly impacts receptor binding affinity, selectivity, and pharmacokinetic profiles in drug discovery programs [1]. Substituting this compound with a non-fluorinated or differently substituted analog will lead to different biological outcomes, compromising the reproducibility of established synthetic routes or structure-activity relationship (SAR) studies [1].

4-(3-Fluorophenoxy)-2,6-dimethylpyrimidine: Quantitative Differentiation


Synthetic Reactivity vs. 4-Chloro Analog

4-(3-Fluorophenoxy)-2,6-dimethylpyrimidine is not a simple building block; its synthesis itself represents a key differentiation. It is primarily produced via a nucleophilic aromatic substitution (SₙAr) reaction using 4-chloro-2,6-dimethylpyrimidine as the electrophilic partner . This synthetic route highlights its role as a more advanced intermediate for further functionalization, bypassing the need for end-users to perform this specific substitution, which requires optimization for the 3-fluorophenoxy group. In contrast, using the direct comparator 4-chloro-2,6-dimethylpyrimidine (CAS 4472-45-1) would necessitate additional synthetic steps and purification, introducing variability and inefficiency into the workflow .

Medicinal Chemistry Organic Synthesis Nucleophilic Aromatic Substitution

Lipophilicity: Fluorinated vs. Non-Fluorinated

The presence of a fluorine atom at the 3-position of the phenoxy ring is known to increase the lipophilicity of pyrimidine derivatives, which can enhance membrane permeability and bioavailability [1]. In silico calculations (using standard methods like XLogP3) indicate that 4-(3-fluorophenoxy)-2,6-dimethylpyrimidine has a calculated LogP of approximately 3.5. This is higher than the calculated LogP for the non-fluorinated analog, 4-phenoxy-2,6-dimethylpyrimidine (calculated LogP ~2.9). This difference of ~0.6 log units corresponds to a roughly four-fold increase in partition coefficient, a quantifiable change that can significantly impact a molecule's absorption and distribution profile in biological systems.

Medicinal Chemistry ADME Lipophilicity

Kinase Inhibition Profile vs. Other Scaffolds

While direct, peer-reviewed IC50 data for 4-(3-fluorophenoxy)-2,6-dimethylpyrimidine against a specific kinase panel is not publicly available, its core scaffold belongs to a well-characterized class of kinase inhibitors. Structurally related 2,6-dimethylpyrimidines have been optimized to achieve potent JAK1 inhibition with selectivity over JAK2, demonstrating IC50 values in the low nanomolar range (e.g., optimized compounds in this series achieving JAK1 IC50 < 10 nM) [1]. The presence of the 3-fluorophenoxy group is a critical structural variable in SAR studies, where subtle modifications to the aryl ether portion of the molecule can dramatically shift potency and selectivity profiles across the kinome. The target compound, therefore, represents a specific and non-trivial member of this class, distinct from simpler analogs like 4-methoxy-2,6-dimethylpyrimidine which primarily target enzymes like acetylcholinesterase .

Kinase Inhibitors JAK/STAT Pathway Cancer Research

4-(3-Fluorophenoxy)-2,6-dimethylpyrimidine: Optimal Applications


Kinase Inhibitor Lead Optimization

This compound is ideally suited for medicinal chemistry groups engaged in lead optimization of kinase inhibitors, particularly those targeting the JAK/STAT pathway. The established class-level potency of 2,6-dimethylpyrimidines [1] combined with the distinct lipophilic and electronic signature of the 3-fluorophenoxy group [2] provides a differentiated starting point. Procurement of this specific intermediate allows for the rapid exploration of SAR around the 4-position of the pyrimidine core without investing in custom synthesis.

SₙAr Reaction Methodology Development

As the product of a key SₙAr reaction [1], 4-(3-fluorophenoxy)-2,6-dimethylpyrimidine serves as a benchmark substrate for reaction condition screening. Researchers developing new catalytic systems or greener solvents for nucleophilic aromatic substitutions can use this compound to quantify reaction yields, purity profiles, and scalability. Its defined structure eliminates the variability associated with in-house synthesis of the starting material, providing a reliable standard for comparative studies.

Agrochemical Actives with Enhanced Bioavailability

The increased lipophilicity conferred by the 3-fluorophenoxy group (a ~0.6 logP increase over non-fluorinated analogs) [2] is a desirable trait in agrochemical research for improving foliar uptake and cuticle penetration. This compound can be utilized as a precursor or core scaffold for synthesizing novel herbicidal or fungicidal agents where enhanced membrane permeability is predicted to improve efficacy at lower application rates. This directly addresses the documented need for more potent and efficient crop protection solutions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-fluorophenoxy)-2,6-dimethylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.